n6-2-Propyl adenosine
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Overview
Description
N6-2-Propyl adenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the substitution of a propyl group at the N6 position of the adenosine molecule. Adenosine derivatives, including this compound, are of significant interest due to their potential therapeutic applications and their role in modulating various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-substituted adenosine derivatives, including N6-2-Propyl adenosine, typically involves the alkylation of adenosine. One common method involves the use of alkyl halides in the presence of a base. For example, the reaction of adenosine with 2-propyl bromide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N6-2-Propyl adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound oxide, while reduction can produce this compound alcohol.
Scientific Research Applications
N6-2-Propyl adenosine has a wide range of scientific research applications:
Mechanism of Action
N6-2-Propyl adenosine exerts its effects primarily through its interaction with adenosine receptors, particularly the A1 and A2A receptors. These receptors are G protein-coupled receptors that mediate various physiological responses. Upon binding to these receptors, this compound can modulate intracellular signaling pathways, including the cyclic AMP (cAMP) pathway and the phosphatidylinositol pathway . This modulation can lead to effects such as vasodilation, anti-inflammatory responses, and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
N6-Cyclopentyladenosine: Another adenosine derivative with a cyclopentyl group at the N6 position.
N6-Benzyladenosine: Contains a benzyl group at the N6 position.
N6-Phenyladenosine: Features a phenyl group at the N6 position.
Uniqueness
N6-2-Propyl adenosine is unique due to its specific substitution at the N6 position, which confers distinct pharmacological properties. Compared to other N6-substituted adenosine derivatives, this compound may exhibit different receptor selectivity and potency, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C13H19N5O4 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(propan-2-ylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O4/c1-6(2)17-11-8-12(15-4-14-11)18(5-16-8)13-10(21)9(20)7(3-19)22-13/h4-7,9-10,13,19-21H,3H2,1-2H3,(H,14,15,17)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
LILZBBGKOTULGC-QYVSTXNMSA-N |
Isomeric SMILES |
CC(C)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC(C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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